N-{4-[(1,1,2,2,3,3,3-Heptafluoropropyl)sulfanyl]phenyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-YL)acetamide
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Overview
Description
N-{4-[(1,1,2,2,3,3,3-Heptafluoropropyl)sulfanyl]phenyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-YL)acetamide is a complex organic compound with a unique structure that includes a heptafluoropropyl group, a benzothiazinone moiety, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1,1,2,2,3,3,3-Heptafluoropropyl)sulfanyl]phenyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-YL)acetamide typically involves multiple steps. One common route starts with the preparation of the benzothiazinone core, followed by the introduction of the heptafluoropropyl group and the acetamide linkage. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final product is usually purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more environmentally friendly solvents and reagents to minimize waste and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1,1,2,2,3,3,3-Heptafluoropropyl)sulfanyl]phenyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-{4-[(1,1,2,2,3,3,3-Heptafluoropropyl)sulfanyl]phenyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-YL)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings
Mechanism of Action
The mechanism of action of N-{4-[(1,1,2,2,3,3,3-Heptafluoropropyl)sulfanyl]phenyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-YL)acetamide involves its interaction with specific molecular targets. The heptafluoropropyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The benzothiazinone moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(1,1,2,2,3,3,3-Heptafluoropropyl)sulfanyl]phenyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-YL)acetamide
- N-{3-[(1,1,2,2,3,3,3-Heptafluoropropyl)sulfanyl]phenyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-YL)acetamide
- N-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-YL)acetamide .
Uniqueness
N-{4-[(1,1,2,2,3,3,3-Heptafluoropropyl)sulfanyl]phenyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-YL)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the heptafluoropropyl group enhances its stability and lipophilicity, while the benzothiazinone moiety provides a versatile platform for further chemical modifications .
Properties
Molecular Formula |
C19H13F7N2O2S2 |
---|---|
Molecular Weight |
498.4 g/mol |
IUPAC Name |
N-[4-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide |
InChI |
InChI=1S/C19H13F7N2O2S2/c20-17(21,18(22,23)24)19(25,26)32-11-7-5-10(6-8-11)27-15(29)9-14-16(30)28-12-3-1-2-4-13(12)31-14/h1-8,14H,9H2,(H,27,29)(H,28,30) |
InChI Key |
JQLCVWODCPHMBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)SC(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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